molecular formula C18H15ClN4O B7753286 5-amino-1-(4-chlorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one

5-amino-1-(4-chlorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one

Cat. No.: B7753286
M. Wt: 338.8 g/mol
InChI Key: FMOSTQMVGHGRNB-UHFFFAOYSA-N
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Description

“5-amino-1-(4-chlorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-1-(4-chlorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Benzimidazole Moiety: This step might involve the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.

    Attachment of the Chlorophenyl Group: This can be done through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Using catalysts to speed up the reaction.

    Solvents: Choosing appropriate solvents to dissolve reactants and control reaction rates.

    Temperature and Pressure: Adjusting temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

“5-amino-1-(4-chlorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one” can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could regenerate the amino group.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential use as a pharmaceutical agent due to its complex structure.

    Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of “5-amino-1-(4-chlorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one” would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-(4-chlorophenyl)-4-(1H-benzimidazol-2-yl)-2H-pyrrol-3-one: Lacks the methyl group on the benzimidazole ring.

    5-amino-1-(4-bromophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one: Has a bromophenyl group instead of a chlorophenyl group.

Uniqueness

The presence of the methyl group on the benzimidazole ring and the chlorophenyl group makes “5-amino-1-(4-chlorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one” unique. These structural features might confer specific chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

5-amino-1-(4-chlorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O/c1-10-2-7-13-14(8-10)22-18(21-13)16-15(24)9-23(17(16)20)12-5-3-11(19)4-6-12/h2-8H,9,20H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOSTQMVGHGRNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=CC=C(C=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=CC=C(C=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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